N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide
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Overview
Description
N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide: is a complex organic compound that features a unique combination of functional groups, including an acetylbenzo[d]1,3-dioxole moiety and a fluorophenylpiperazine unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide typically involves multiple steps:
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Formation of the Acetylbenzo[d]1,3-dioxole Intermediate
Starting Material: 1,3-benzodioxole
Reaction: Acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Conditions: Reflux at elevated temperatures (80-100°C) for several hours.
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Synthesis of the Fluorophenylpiperazine Intermediate
Starting Material: 2-fluoroaniline
Reaction: Piperazine ring formation via nucleophilic substitution.
Conditions: Reaction with piperazine in a polar solvent like ethanol, under reflux conditions.
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Coupling of Intermediates
Reaction: Amide bond formation between the acetylbenzo[d]1,3-dioxole and fluorophenylpiperazine intermediates.
Conditions: Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an anhydrous solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to handle multiple reaction steps.
Purification: Techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Aqueous or organic solvents, often under acidic conditions.
Products: Oxidized derivatives, potentially forming carboxylic acids or ketones.
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Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Anhydrous solvents like ether or THF.
Products: Reduced forms, such as alcohols or amines.
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Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Conditions: Vary depending on the nucleophile/electrophile involved.
Products: Substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Biochemical Probes: Investigating enzyme activity and protein interactions.
Fluorescent Markers: Due to its aromatic structure, it can be used in fluorescence-based assays.
Medicine
Pharmacology: Potential therapeutic agent for neurological disorders due to its interaction with neurotransmitter receptors.
Drug Development: Scaffold for designing new drugs with improved efficacy and safety profiles.
Industry
Material Science: Component in the synthesis of polymers and advanced materials.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism by which N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide exerts its effects involves:
Molecular Targets: Binding to specific receptors or enzymes, such as serotonin or dopamine receptors in the brain.
Pathways: Modulation of neurotransmitter release and reuptake, influencing signal transduction pathways involved in mood regulation and cognitive function.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-chlorophenyl)piperazinyl)ethanamide
- N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-methylphenyl)piperazinyl)ethanamide
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom in the phenyl ring enhances the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
- Aromatic Structure : The dioxole ring provides unique electronic properties that can influence the compound’s reactivity and interaction with biological targets.
This detailed overview highlights the significance of N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide in various scientific and industrial fields
Properties
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4/c1-14(26)15-10-19-20(29-13-28-19)11-17(15)23-21(27)12-24-6-8-25(9-7-24)18-5-3-2-4-16(18)22/h2-5,10-11H,6-9,12-13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRMWVMTMVWSGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CN3CCN(CC3)C4=CC=CC=C4F)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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